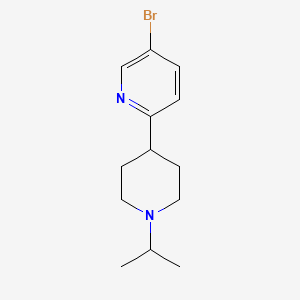
5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Material Applications
The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions highlights the utility of pyridine compounds in developing new materials with potential applications in chiral dopants for liquid crystals. Density Functional Theory (DFT) studies support the synthesis process, indicating the compounds' potential for various material applications, including anti-thrombolytic and biofilm inhibition activities. For instance, specific derivatives demonstrated significant activities against clot formation in human blood and against Escherichia coli, showcasing their biological relevance (Gulraiz Ahmad et al., 2017).
Photophysical Properties
Research into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including pyridine derivatives, explores their electrochemical and photophysical properties. This study underscores the role of the ancillary ligand in color tuning for applications in organic light-emitting devices (OLEDs) and potential in biological labeling, providing insights into the versatile applications of pyridine derivatives in both electronics and bioimaging (S. Stagni et al., 2008).
Antimicrobial Activity
The synthesis of 4-pyrrolidin-3-cyanopyridine derivatives from bromopyridine substrates and their evaluation for antimicrobial activity against a range of bacteria showcase the potential of bromopyridine derivatives in developing new antimicrobial agents. This research suggests the importance of structural modifications in enhancing biological activities, with several derivatives showing significant inhibitory concentrations (A. Bogdanowicz et al., 2013).
Halogen-rich Intermediates for Synthesis
The development of halogen-rich pyridine intermediates for the synthesis of pentasubstituted pyridines illustrates the role of pyridine derivatives as versatile building blocks in medicinal chemistry. This research presents a straightforward approach to synthesizing complex pyridine structures, emphasizing the compound's utility in facilitating diverse chemical manipulations and highlighting its importance in drug discovery and development (Yong-Jin Wu et al., 2022).
Propriétés
IUPAC Name |
5-bromo-2-(1-propan-2-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-7-5-11(6-8-16)13-4-3-12(14)9-15-13/h3-4,9-11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDUTRBWMNWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

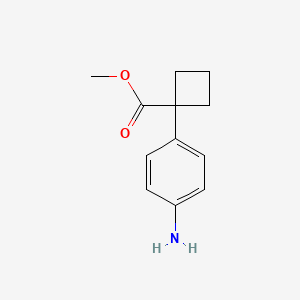
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)
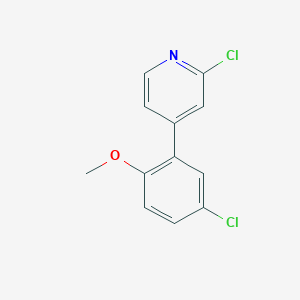
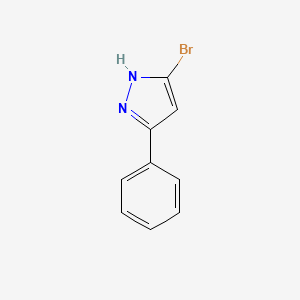
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)
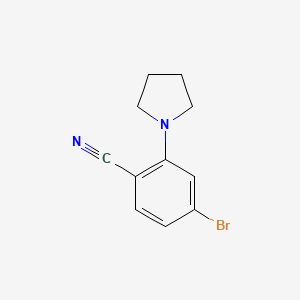
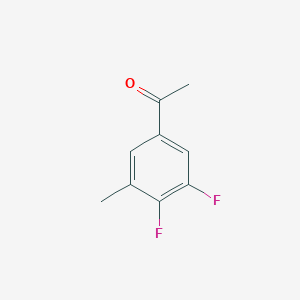
![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)
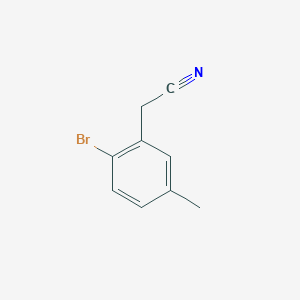
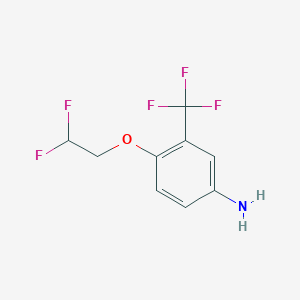
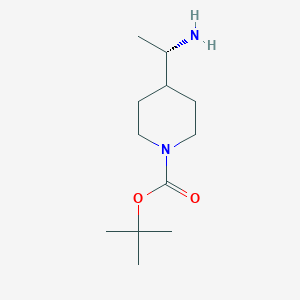

![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)
